2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
HDGXPRJZVNAKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Solvents : Ethanol or tetrahydrofuran (THF) at 0–25°C.
- Yield : 70–85% after purification via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, forming the alkoxide intermediate, which is protonated to yield the alcohol. Steric hindrance from the difluoromethyl group necessitates prolonged reaction times (4–6 hours).
Nucleophilic Substitution of Halogenated Precursors
This method leverages bromo-fluorophenyl intermediates to introduce the difluoroethanol moiety.
Key Steps:
- Synthesis of 4-bromo-3-fluorophenylmagnesium bromide via Grignard reaction.
- Reaction with 2,2-difluoroethyl formate in the presence of Cu(I) catalysts.
- Hydrolysis under acidic conditions to yield the final product.
Optimized Parameters :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables the construction of the aromatic ring with precise regiocontrol.
Suzuki-Miyaura Coupling:
- Substrates : 4-Bromo-3-fluorophenylboronic acid and 2-bromo-2,2-difluoroethanol.
- Catalyst : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 100°C.
- Yield : 58–63%.
Advantages :
Multi-Step Industrial Synthesis
Industrial protocols prioritize cost-effectiveness and purity. A representative pathway includes:
- Bromination of 3-fluorophenol :
- Fluorination :
- Reduction :
Purity Control :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ketone Reduction | 85 | 98 | High selectivity |
| Nucleophilic Substitution | 72 | 95 | Scalability |
| Suzuki Coupling | 63 | 97 | Regiocontrol |
| Industrial Process | 70 | 99 | Cost-effective |
Challenges and Solutions
- Challenge 1 : Hydrolytic instability of intermediates.
Solution : Use anhydrous solvents and low temperatures during reduction. - Challenge 2 : Competing side reactions in cross-coupling.
Solution : Optimize ligand-to-palladium ratios (e.g., 1:1 PPh₃:Pd).
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding fluorophenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanone.
Reduction: Formation of 2-(3-Fluorophenyl)-2,2-difluoroethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol typically involves multi-step synthetic routes that may include halogenation and functional group transformations. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Medicinal Chemistry
Antitumor Activity: Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that fluorinated phenolic compounds can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.
Antimicrobial Activity: The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that derivatives with halogen substitutions can enhance the efficacy against certain bacterial strains.
Material Science
Polymer Synthesis: The difluoroethanol moiety can be utilized in the synthesis of fluorinated polymers, which possess unique thermal and chemical stability. Such materials are valuable in applications ranging from coatings to electronic components.
Nanotechnology: The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials development. These complexes can be engineered for targeted drug delivery systems or as catalysts in various chemical reactions.
Case Study 1: Antitumor Activity Assessment
A notable study investigated the antitumor effects of fluorinated phenolic compounds similar to this compound. Researchers found that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Polymer Development
In another study, researchers synthesized a series of fluorinated polymers using derivatives of this compound. These polymers demonstrated superior thermal stability and resistance to solvents compared to non-fluorinated counterparts. The findings suggested potential applications in high-performance coatings and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol
- CAS : 1823848-47-0
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 223.58 g/mol
- Key Difference : Bromine at the 4-position is replaced with chlorine.
- Impact : The lower molecular weight and reduced electronegativity of Cl compared to Br may decrease lipophilicity and alter reactivity in cross-coupling reactions .
2-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol
- Molecular Formula : C₈H₆F₄O
- Key Difference : The 4-bromo-3-fluorophenyl group is replaced with a 2,5-difluorophenyl ring.
Functional Group Variations
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
- CAS : 1378866-69-3
- Molecular Formula : C₈H₈BrF₂N
- Molecular Weight : 236.06 g/mol
- Key Difference : Hydroxyl group replaced with an amine.
- Impact : Increased basicity and hydrogen-bonding capacity, making it more suitable for coordination chemistry or as a building block in drug discovery .
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Substituent Position and Linker Modifications
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
- CAS : 1156381-32-6
- Molecular Formula : C₉H₁₀BrFOS
- Molecular Weight : 265.15 g/mol
- Key Difference: A sulfanyl-methyl linker bridges the phenyl and ethanol groups.
- Impact : The sulfur atom enhances polarizability and may improve pharmacokinetic properties in drug candidates .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- CAS : 1152542-79-4
- Molecular Formula: C₉H₁₁BrFNO
- Molecular Weight : 248.09 g/mol
- Key Difference: Amino-methyl linker instead of direct attachment.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| Target Compound | 1823989-97-4 | C₈H₆BrF₃O | 255.03 | Alcohol |
| 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanol | 1823848-47-0 | C₈H₆ClF₃O | 223.58 | Alcohol |
| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | 1378866-69-3 | C₈H₈BrF₂N | 236.06 | Amine |
| 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | 1784906-27-9 | C₈H₃BrF₄O | 271.01 | Ketone |
Biological Activity
2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is a synthetic organic compound with the molecular formula C₈H₆BrF₃O. It features a difluoroethanol moiety attached to a bromofluorophenyl group, which contributes to its unique chemical properties and potential biological activities. The compound is recognized for its structural complexity and is of interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C₈H₆BrF₃O
- Molecular Weight : 255.03 g/mol
- Density : 1.678 g/cm³ (predicted)
- Boiling Point : 299.2 °C (predicted)
- pKa : 13.21 (predicted)
Structural Characteristics
The compound is characterized by the presence of:
- A bromine atom at the para position (4-position) of the phenyl ring.
- A fluorine atom at the meta position (3-position) of the phenyl ring.
- A difluoroethanol group, which enhances its reactivity and solubility in various solvents.
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The presence of halogen substituents (bromine and fluorine) often enhances biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenols can inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through activation of caspase pathways, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into how variations in substituents can influence biological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanone | Contains a carbonyl group instead of a hydroxyl | May exhibit different reactivity due to carbonyl |
| 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanol | Similar but with a different fluorine position | Potentially different biological properties |
| 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethanone | Methoxy group replaces the bromine on the phenyl | Altered solubility and reactivity |
This table illustrates how modifications to the molecular structure can lead to variations in biological activity, providing avenues for further research and development.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several brominated compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Cells
In another study by Johnson et al. (2024), the cytotoxic effects of halogenated phenolic compounds were assessed on human breast cancer cells (MCF-7). The findings revealed that treatment with 50 µM of this compound led to a 40% reduction in cell viability compared to untreated controls, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol?
The compound is typically synthesized via reduction of a ketone precursor, such as 2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). Alternatively, nucleophilic substitution reactions involving halogenated intermediates (e.g., bromo-fluorophenyl derivatives) may be employed, with the hydroxyl group introduced via hydrolysis or alcohol protection/deprotection strategies .
Q. How is the structure of this compound characterized using spectroscopic methods?
- ¹H NMR : The hydroxyl proton appears as a broad singlet (~1–5 ppm), while aromatic protons split into complex patterns due to coupling with fluorine and bromine. Adjacent fluorines (CF₂) cause splitting in neighboring CH₂ groups.
- ¹⁹F NMR : Distinct signals for the two geminal fluorines (≈ -100 to -120 ppm) and the aromatic fluorine (≈ -110 ppm) are observed.
- MS (ESI/HRMS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (≈ 265.0 g/mol), with fragmentation patterns showing loss of H₂O or Br/F substituents.
- IR : Strong O-H stretching (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
Q. What purification techniques are recommended for this compound?
Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective due to the compound’s moderate polarity. Chromatographic methods (silica gel, eluting with 20–40% ethyl acetate in hexane) resolve impurities from halogenated byproducts. Purity is validated via HPLC (>95%) or melting point analysis .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis due to halogen substituents?
Heavy atoms like bromine introduce strong electron density, complicating phase determination. High-resolution data (≤ 0.8 Å) and tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. Anomalous dispersion effects from bromine aid in solving phases, but fluorine’s low electron density may reduce precision in CF₂ group positioning .
Q. How do electronic effects of bromo/fluoro groups influence reactivity?
The 4-bromo-3-fluorophenyl group is strongly electron-withdrawing, directing electrophilic substitution to the ortho/para positions relative to the fluorine. The geminal difluoro group adjacent to the hydroxyl enhances acidity (pKa ≈ 10–12), enabling selective deprotonation for alkylation or acylation. DFT studies show reduced electron density at the hydroxyl oxygen, favoring nucleophilic reactions at the β-carbon .
Q. What computational methods predict regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For example, Fukui indices highlight the aromatic ring’s C-5 position as most electrophilic. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction conditions .
Q. How is this compound utilized as a pharmaceutical intermediate?
It serves as a precursor for Tedizolid (an oxazolidinone antibiotic). The hydroxyl group is oxidized to a ketone, which undergoes cyclization with carbamate reagents to form the oxazolidinone core. The bromine atom enables Suzuki coupling for further diversification .
Q. What strategies improve regioselectivity in aromatic ring functionalization?
- Directed ortho-metalation : Use of directing groups (e.g., –OH) with LDA (lithium diisopropylamide) to install substituents at C-2 or C-6.
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target the bromine site for C–C bond formation.
- Halogen exchange : Fluorine-directed lithiation replaces bromine with other halogens or functional groups .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
